Nomenclature Resolution and Synthetic Utility: 4-Bromo-3,5-dimethylpyridine
Nomenclature Resolution and Synthetic Utility: 4-Bromo-3,5-dimethylpyridine
Executive Summary
There is no structural difference. "4-Bromo-3,5-lutidine" and "4-Bromo-3,5-dimethylpyridine" are synonyms for the exact same chemical entity (CAS: 201286-65-9).
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Lutidine is the trivial (historical) name for any dimethylpyridine isomer.
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Dimethylpyridine is the systematic IUPAC nomenclature.[1]
While the names are interchangeable, the choice of terminology often indicates the source or grade of the material. "Lutidine" derivatives are frequently found in older literature or bulk industrial catalogs derived from coal tar distillation, whereas "Dimethylpyridine" is the preferred nomenclature in modern medicinal chemistry and patent filings.
This guide serves as a definitive technical reference for this scaffold, focusing on its steric challenges in catalysis—a critical factor often overlooked due to the "simple" appearance of the molecule.
Part 1: Identity & Physicochemical Profile[1]
The confusion between these names often leads to redundant database searches. The table below consolidates the identity to prevent duplication in procurement or registration systems.
Nomenclature Concordance Table
| Identifier Type | Value | Context |
| IUPAC Name | 4-Bromo-3,5-dimethylpyridine | Preferred for Publications/Patents |
| Trivial Name | 4-Bromo-3,5-lutidine | Common in Industrial Catalogs |
| CAS Registry | 201286-65-9 | Unique Identifier |
| Molecular Formula | C₇H₈BrN | - |
| Molecular Weight | 186.05 g/mol | - |
| SMILES | CC1=CN=CC(C)=C1Br | Database Searching |
Structural Visualization (Synonym Map)
Figure 1: Nomenclature relationship mapping confirming the identity equivalence between the two terms.
Part 2: Synthetic Pathways & Causality
While the molecule is commercially available, high-purity synthesis is often required to avoid the regioisomeric impurities common in bulk "lutidine" sources (e.g., contamination with 2,4-lutidine derivatives).
The Preferred Route: Deoxybromination
The most robust route avoids direct bromination of the lutidine ring, which can be non-selective. Instead, the conversion of 3,5-dimethyl-4-pyridone to the bromide using phosphorus oxybromide (POBr₃) is preferred. This method guarantees the bromine is installed exactly at the C4 position.
Mechanism:
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Activation: The pyridone oxygen attacks the electrophilic phosphorus of POBr₃.
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Aromatization: The bromide ion attacks C4, displacing the phosphate leaving group and restoring the aromatic pyridine ring.
Experimental Protocol: Deoxybromination
Scale: 10 mmol
Materials:
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3,5-Dimethyl-4-pyridone (1.23 g, 10 mmol)
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Phosphorus oxybromide (POBr₃) (3.15 g, 11 mmol)
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Solvent: Toluene (anhydrous) or 1,2-Dichloroethane (DCE)
Step-by-Step Workflow:
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Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
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Addition: Charge the flask with 3,5-dimethyl-4-pyridone and anhydrous toluene (15 mL).
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Reagent Introduction: Add POBr₃ in portions as a solid. Caution: POBr₃ is moisture sensitive and releases HBr fumes.
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Reaction: Heat the mixture to reflux (110°C) for 4 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes). The starting pyridone (polar) should disappear, replaced by a less polar spot (product).
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Quench (Critical): Cool to 0°C. Slowly pour the reaction mixture into crushed ice/saturated NaHCO₃ solution. Why: To neutralize HBr and hydrolyze excess POBr₃ safely.
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Extraction: Extract with Dichloromethane (3 x 20 mL).
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Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, 5-10% EtOAc in Hexanes).
Part 3: Reactivity Profile & Steric Challenges
The "hidden" technical challenge of 4-bromo-3,5-dimethylpyridine is Steric Hindrance .
Unlike a standard 4-bromopyridine, this molecule has two methyl groups at the C3 and C5 positions (ortho to the bromine). This creates a "steric pocket" that significantly retards the Oxidative Addition step in Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).
The "Ortho-Effect" in Catalysis
Standard catalysts (like Pd(PPh₃)₄) often fail or give low yields because the bulky phosphine ligands cannot easily access the C-Br bond due to the flanking methyls.
Recommended Solution: Use catalysts with smaller, electron-rich ligands (e.g., SPhos, XPhos) or precatalysts designed for hindered substrates (e.g., Pd-PEPPSI-IPr).
Validated Protocol: Sterically Demanding Suzuki Coupling
Objective: Coupling 4-bromo-3,5-dimethylpyridine with Phenylboronic acid.
| Component | Reagent | Role |
| Substrate | 4-Bromo-3,5-dimethylpyridine | Electrophile (Hindered) |
| Partner | Phenylboronic Acid (1.5 equiv) | Nucleophile |
| Catalyst | Pd(dppf)Cl₂·DCM (5 mol%) | Robust catalyst for hindered pyridines |
| Base | K₂CO₃ (3.0 equiv) | Activates boronic acid |
| Solvent | 1,4-Dioxane : Water (4:1) | High solubility & polarity for transmetallation |
Protocol:
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Degassing: In a microwave vial, combine the bromide (1.0 equiv), boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).
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Solvent: Add Dioxane/Water (4:1, 0.2 M concentration).
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Sparging: Bubble Argon through the solvent for 10 minutes. Why: Oxygen poisons the Pd(0) active species.
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Catalyst: Add Pd(dppf)Cl₂[2][3]·DCM (0.05 equiv) quickly under Argon flow. Cap the vial immediately.
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Heating: Heat to 100°C for 12 hours (or 120°C for 1 hour in a microwave reactor).
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Note: Higher temperature is required compared to unhindered pyridines due to the activation energy barrier caused by the methyl groups.
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Reaction Workflow Diagram
Figure 2: Synthetic workflow from pyridone precursor to final coupled biaryl scaffold, highlighting the critical intermediate.
Part 4: Safety & Handling (MSDS Highlights)
Although a valuable intermediate, this compound presents specific hazards typical of halogenated pyridines.
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Skin/Eye Irritant: The 4-bromo substituent increases lipophilicity, aiding skin absorption. It is a severe eye irritant.[1]
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Storage: Store under inert atmosphere (Argon/Nitrogen). While the methyl groups provide some stability, pyridine hydrobromides can form if exposed to moisture over long periods.
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Odor: Like all "lutidines," it possesses a pervasive, disagreeable odor. All transfers must occur in a fume hood.
References
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PubChem. 4-Bromo-3,5-dimethylpyridine (Compound). National Library of Medicine. Available at: [Link]
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Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Recent Literature. Available at: [Link]
